molecular formula C9H9ClN2S B13312783 4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine

4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B13312783
M. Wt: 212.70 g/mol
InChI Key: UWEXHIIXENNDMO-UHFFFAOYSA-N
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Description

4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropyl group at the 2nd position of the thieno[2,3-d]pyrimidine ring system. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine is unique due to the specific positioning of the chlorine atom and the isopropyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

4-chloro-2-propan-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C9H9ClN2S/c1-5(2)8-11-7(10)6-3-4-13-9(6)12-8/h3-5H,1-2H3

InChI Key

UWEXHIIXENNDMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CS2)C(=N1)Cl

Origin of Product

United States

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